molecular formula C26H29NO3 B083292 Naphthol AS nonanoate CAS No. 10523-82-7

Naphthol AS nonanoate

Cat. No.: B083292
CAS No.: 10523-82-7
M. Wt: 403.5 g/mol
InChI Key: ZOXYTGBZWQIMLL-UHFFFAOYSA-N
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Description

Naphthol AS nonanoate is an organic compound with the molecular formula C26H29NO3 and a molar mass of 403.51 g/mol . It is a derivative of naphthol, specifically a nonanoate ester of Naphthol AS.

Preparation Methods

The synthesis of Naphthol AS nonanoate involves the esterification of Naphthol AS with nonanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product.

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Naphthol AS nonanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthol moiety can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring in the naphthol moiety can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Naphthol AS nonanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Naphthol AS nonanoate involves its interaction with molecular targets in biological systems. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Naphthol AS nonanoate can be compared with other naphthol derivatives, such as:

The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties compared to other naphthol derivatives. This makes it suitable for specific applications in dye synthesis and other industrial processes.

Biological Activity

Naphthol AS nonanoate, a synthetic compound derived from naphthol, is primarily recognized for its biological activity as a substrate for various enzymes, particularly esterases. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 10523-82-7) is an ester formed from the reaction of naphthol and nonanoic acid. Its structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈O₃
  • Molecular Weight : 222.28 g/mol

The compound is known for its lipophilic nature, which allows it to interact effectively with biological membranes and enzymes.

Enzymatic Hydrolysis

This compound is hydrolyzed by plasma esterases to yield naphthol AS, which exhibits significant biological activity. This hydrolysis is crucial as it activates the parent compound for further biological interactions . The enzymatic activity can be summarized in the following table:

Enzyme Substrate Product Activity
Plasma EsterasesThis compoundNaphthol ASHydrolytic cleavage
Lipase (Cheddar Cheese)This compoundNaphthol ASLipolysis observed

The mechanism of action involves the hydrolysis of the ester bond in this compound, leading to the release of naphthol, which can then participate in various biochemical pathways. This process has been studied extensively in different biological contexts, including its role in lipid metabolism and potential applications in food science.

Case Studies and Research Findings

  • Esterase Activity in Blood Samples :
    A study demonstrated that this compound was detected in erythrocytes, indicating its bioavailability and interaction with blood components. The hydrolysis products were analyzed to assess their physiological relevance .
  • Lipase Activity :
    Research on cheese lipase revealed that this compound served as a substrate for lipolytic activity. The enzyme effectively hydrolyzed the compound, showcasing its potential use in dairy product formulations .
  • Catalytic Applications :
    In catalytic studies, naphthol derivatives were used to enhance reaction efficiencies in organic synthesis. The presence of this compound improved selectivity and conversion rates in aminocarbonylation reactions, highlighting its utility beyond biological systems .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

Compound Enzyme Interaction Biological Effect
This compoundHydrolyzed by esterasesLipid metabolism modulation
2-NaphtholModerate interactionAntioxidant properties
Nonanoic AcidLimited interactionFatty acid metabolism

Properties

IUPAC Name

[3-(phenylcarbamoyl)naphthalen-2-yl] nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-2-3-4-5-6-10-17-25(28)30-24-19-21-14-12-11-13-20(21)18-23(24)26(29)27-22-15-8-7-9-16-22/h7-9,11-16,18-19H,2-6,10,17H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYTGBZWQIMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407900
Record name Naphthol AS nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10523-82-7
Record name Naphthol AS nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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